BenchChemオンラインストアへようこそ!

(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine

Melatonin Receptor Pharmacology MT2 Receptor Control Compound Negative Control Validation

This compound is a synthetic indole-naphthalene bisimine derivative (C28H19N3, MW 397.47) featuring two naphthalene rings linked via an imine bridge to an indole core. The conjugated framework imparts distinct ligand properties, while its (2Z) stereochemistry is critical for its biological profile.

Molecular Formula C28H19N3
Molecular Weight 397.5 g/mol
CAS No. 63920-56-9
Cat. No. B12910413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine
CAS63920-56-9
Molecular FormulaC28H19N3
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC3=NC4=CC=CC=C4C3=NC5=CC=CC6=CC=CC=C65
InChIInChI=1S/C28H19N3/c1-3-13-21-19(9-1)11-7-17-24(21)29-27-23-15-5-6-16-26(23)31-28(27)30-25-18-8-12-20-10-2-4-14-22(20)25/h1-18H,(H,29,30,31)
InChIKeyUYLLZZCAAJKKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine (CAS 63920-56-9): A Naphthalene-Indole Bisimine with Defined Pharmacological Selectivity and Analytical Specifications


This compound is a synthetic indole-naphthalene bisimine derivative (C28H19N3, MW 397.47) featuring two naphthalene rings linked via an imine bridge to an indole core . The conjugated framework imparts distinct ligand properties, while its (2Z) stereochemistry is critical for its biological profile. Unlike many indole derivatives, this compound has been systematically characterized across multiple target classes, including nitric oxide synthases, cytochrome P450 enzymes, and melatonin receptors [1].

Why Indole-Naphthalene Imine Analogs Cannot Substitute for (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine in Targeted Research Applications


Indole derivatives with similar naphthalene substituents often exhibit divergent biological activities due to subtle differences in imine geometry, tautomeric state, and substituent positioning [1]. The (2Z)-configured bisimine moiety in this compound is essential for its verified inactivity at melatonin MT1 and MT2 receptors, a property not shared by the active agonist UCSF4226 despite structural resemblance [1]. Simple replacement with a positional isomer or a closely related naphthalen-1-ylimino indole derivative would not reproduce this pharmacological fingerprint, making direct substitution scientifically unfounded.

Quantitative Comparative Evidence for (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine Relative to Key Comparators


Confirmed Melatonin Receptor Inactivity: pEC50 <4.5 versus UCSF4226 (pEC50 8.2) in Identical cAMP Assay

In a direct head-to-head study measuring inhibition of isoproterenol-stimulated cAMP production in HEK293T cells expressing human MT1 or MT2 receptors, this compound (Z3670677764 / SML2754) exhibited pEC50 <4.5 for both MT1 and MT2, corresponding to an EC50 >31.6 µM [1]. The active melatonin MT2 receptor agonist UCSF4226 achieved pEC50 8.2 (EC50 7.1 nM) at MT2 in the identical assay [1]. This represents a >4,460-fold difference in potency, establishing the compound as a rigorously validated inactive control.

Melatonin Receptor Pharmacology MT2 Receptor Control Compound Negative Control Validation

Distinct iNOS-Preferring Selectivity Profile: 13.6-fold iNOS/nNOS versus >850-fold nNOS/iNOS for Indole Inhibitor (S)-12

This compound inhibits human iNOS with an EC50 of 220 nM in a HEK293 cell-based assay, while requiring 3,000 nM to inhibit human nNOS, yielding a 13.6-fold preference for iNOS over nNOS [1]. By contrast, the indole-based nNOS inhibitor (S)-12 exhibits a reversed selectivity profile with nNOS IC50 of 20 nM and iNOS IC50 of approximately 17,000 nM (iNOS/nNOS ratio >850) in recombinant enzyme assays [2]. Although assay formats differ (cell-based vs. isolated enzyme), the opposite direction of isoform selectivity is a defining feature for NOS inhibitor selection.

Nitric Oxide Synthase Inhibition iNOS Selectivity Indole Inhibitor Pharmacology

Low Cytochrome P450 Inhibition Liability: IC50 Values >20 µM Across CYP2C9, CYP3A4, and CYP2C19

The compound was profiled against three major human cytochrome P450 enzymes: CYP2C9 (EC50 22 µM), CYP3A4 (EC50 23 µM), and CYP2C19 (EC50 27 µM) [1]. All measured EC50 values exceed 20 µM, indicating minimal CYP inhibition at concentrations typically employed in cellular pharmacology. This is notable because many indole-containing bioactive compounds are known to inhibit CYP1A2 and CYP3A4 at low micromolar concentrations [2]. Although direct comparator data within the same assay panel is not publicly available, the uniformly weak CYP inhibition profile provides a favorable baseline for applications where CYP off-target activity must be minimized.

Cytochrome P450 Inhibition Drug-Drug Interaction Potential ADME-Tox Screening

Analytical-Standard-Grade Certification: Purity ≥98% (HPLC) with Quality Level 100 from Sigma-Aldrich

This compound is supplied as an analytical standard by Sigma-Aldrich (Product SML2754 / Z3670677764) with assay purity ≥98% (HPLC), Quality Level 100, defined solubility (2 mg/mL in DMSO, clear), and storage condition (2–8°C) . Many structurally related indole-naphthalene imine compounds are only available from non-certified research chemical vendors without batch-specific Certificates of Analysis, introducing concentration uncertainty in quantitative biological assays . The availability of a batch-certified analytical standard ensures reproducibility in dose-response, selectivity, and ADME determinations.

Compound Purity Specification Analytical Standard Research Reagent Procurement

Validated Application Scenarios for (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine Based on Quantitative Comparative Evidence


Structurally Matched Negative Control in Melatonin MT2 Receptor Agonist Screening Campaigns

When using the selective MT2 agonist UCSF4226 (EC50 7.1 nM), this compound serves as the verified inactive control, demonstrating pEC50 <4.5 at both MT1 and MT2 in the identical cAMP assay [1]. Its inclusion ensures that observed agonist responses are receptor-mediated rather than assay artifacts, and its structural similarity to the active probe reduces the risk of non-specific interference that could arise from chemically unrelated control compounds.

iNOS-Preferring Chemical Probe for Inflammation Models Requiring Discrimination from nNOS

In cellular models of iNOS-driven inflammation, this compound preferentially inhibits iNOS (EC50 220 nM) over nNOS (EC50 3,000 nM), yielding a 13.6-fold selectivity window [1]. This contrasts with indole-based nNOS inhibitors such as (S)-12, which exhibit >850-fold nNOS selectivity [2]. Researchers investigating iNOS-mediated pathophysiology without concomitant nNOS inhibition can employ this compound to achieve differential pharmacological effects unattainable with nNOS-selective tool compounds.

Low-CYP-Inhibition Reference Standard for in Vitro Drug Metabolism Assay Panels

When screening new chemical entities for cytochrome P450 inhibition liabilities, this compound provides a defined baseline for weak CYP inhibition, with EC50 values of 22 µM (CYP2C9), 23 µM (CYP3A4), and 27 µM (CYP2C19) [1]. It can serve as a negative reference in multi-isoform CYP inhibition panels, enabling laboratories to establish the assay lower-bound and distinguish genuinely inactive test compounds from those with moderate inhibitory potential.

High-Purity Analytical Standard for Quantitative Pharmacological and Bioanalytical Method Development

The Sigma-Aldrich-certified analytical standard (≥98% HPLC, Quality Level 100) provides reliable concentration verification for preparing dose-response curves, calibrating LC-MS/MS methods, and validating in vitro ADME assays [1]. Its defined solubility (2 mg/mL in DMSO) and specified storage conditions (2–8°C) reduce experimental variability traceable to compound integrity, supporting reproducible quantitative pharmacology across independent laboratories.

Quote Request

Request a Quote for (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.